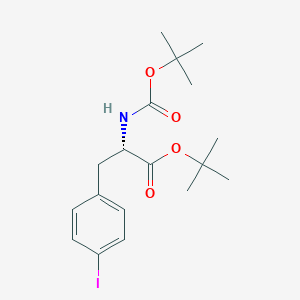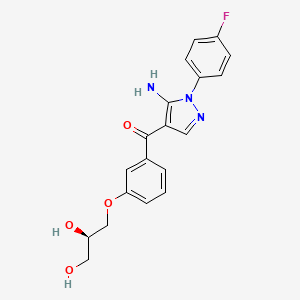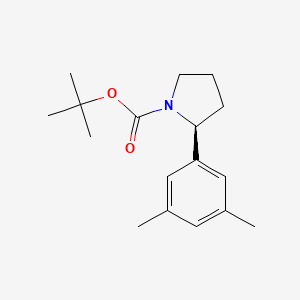
1-(3-Aminomethyl-phenyl)-2-(4-fluoro-phenyl)-ethanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Aminomethyl-phenyl)-2-(4-fluoro-phenyl)-ethanone hydrochloride is an organic compound that features both an aminomethyl group and a fluoro-substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminomethyl-phenyl)-2-(4-fluoro-phenyl)-ethanone hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Ethanone Backbone: Starting with a suitable precursor, such as a substituted benzaldehyde, the ethanone backbone can be formed through a Friedel-Crafts acylation reaction.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where the ketone is reacted with an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Aminomethyl-phenyl)-2-(4-fluoro-phenyl)-ethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules.
Medicine: Potential use in drug development due to its unique structure.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Aminomethyl-phenyl)-2-(4-fluoro-phenyl)-ethanone hydrochloride would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The aminomethyl group could facilitate binding to biological targets, while the fluoro group might enhance its stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Aminomethyl-phenyl)-2-phenyl-ethanone hydrochloride: Lacks the fluoro group.
1-(3-Aminomethyl-phenyl)-2-(4-chloro-phenyl)-ethanone hydrochloride: Contains a chloro group instead of a fluoro group.
Uniqueness
1-(3-Aminomethyl-phenyl)-2-(4-fluoro-phenyl)-ethanone hydrochloride is unique due to the presence of both an aminomethyl group and a fluoro-substituted phenyl ring, which can influence its reactivity and interactions with biological targets.
Propiedades
Número CAS |
1187929-08-3 |
|---|---|
Fórmula molecular |
C15H15ClFNO |
Peso molecular |
279.73 g/mol |
Nombre IUPAC |
1-[3-(aminomethyl)phenyl]-2-(4-fluorophenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C15H14FNO.ClH/c16-14-6-4-11(5-7-14)9-15(18)13-3-1-2-12(8-13)10-17;/h1-8H,9-10,17H2;1H |
Clave InChI |
MRAHMCZTWLJILO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(=O)CC2=CC=C(C=C2)F)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Amino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenoxy]-4-hydroxyanthraquinone](/img/structure/B12850186.png)
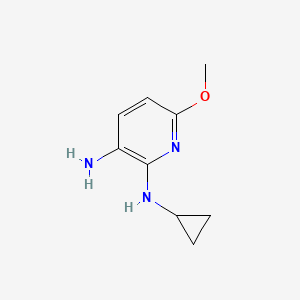
![3-Ethyl-1-[2-(thiomorpholin-4-yl)ethyl]thiourea](/img/structure/B12850191.png)
![5-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B12850194.png)
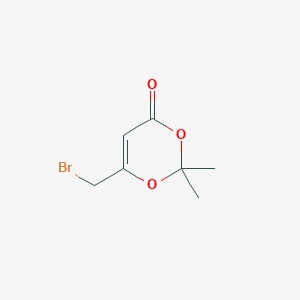

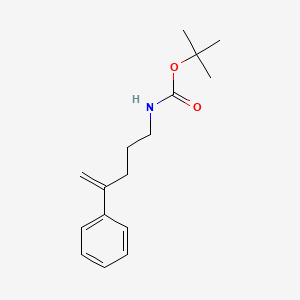
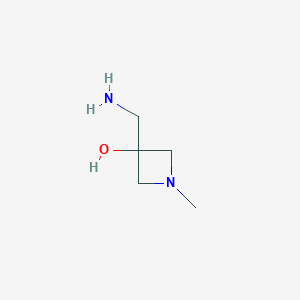
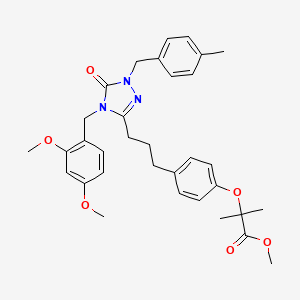
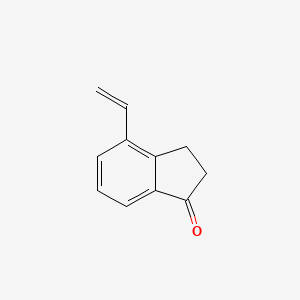
![Imidazo[5,1-f][1,2,4]triazine-2-methanamine](/img/structure/B12850240.png)
